molecular formula C11H18BNO2 B8207127 4-(tert-Butylaminomethyl)phenylboronic acid

4-(tert-Butylaminomethyl)phenylboronic acid

Cat. No.: B8207127
M. Wt: 207.08 g/mol
InChI Key: OHBRKFYRSSMQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butylaminomethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butylaminomethyl)phenylboronic acid typically involves the following steps:

    Formation of the tert-butylaminomethyl group: This can be achieved by reacting tert-butylamine with formaldehyde to form the corresponding tert-butylaminomethyl intermediate.

    Attachment to the phenyl ring: The intermediate is then reacted with a phenylboronic acid derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butylaminomethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The compound can participate in substitution reactions, where the tert-butylaminomethyl group or the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of substituted phenylboronic acids.

Scientific Research Applications

4-(tert-Butylaminomethyl)phenylboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(tert-Butylaminomethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications, such as in the formation of boronic esters and in biological systems where it can interact with biomolecules containing diol groups.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of the tert-butylaminomethyl group.

    4-Aminophenylboronic acid: Contains an amino group instead of the tert-butylaminomethyl group.

    4-Carboxyphenylboronic acid: Features a carboxyl group in place of the tert-butylaminomethyl group.

Uniqueness

4-(tert-Butylaminomethyl)phenylboronic acid is unique due to the presence of the tert-butylaminomethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications and in the development of boron-containing drugs.

Properties

IUPAC Name

[4-[(tert-butylamino)methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2/c1-11(2,3)13-8-9-4-6-10(7-5-9)12(14)15/h4-7,13-15H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBRKFYRSSMQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.